For-Met-Val-OH

Vue d'ensemble

Description

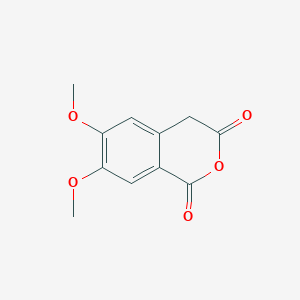

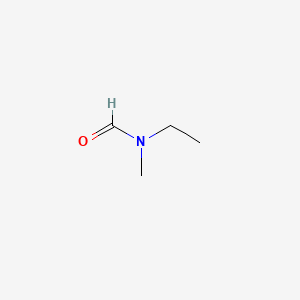

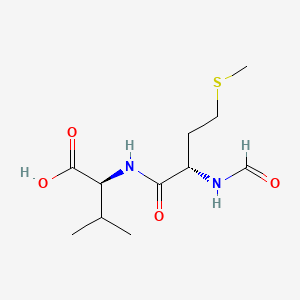

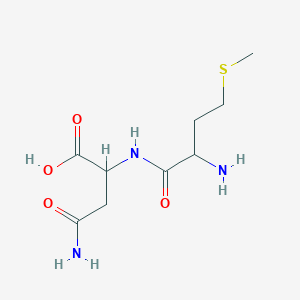

“For-Met-Val-OH” is a peptide compound . It has a molecular formula of C11H20N2O4S and a molecular weight of 276.35300 . It is also known as 2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-3-methylbutanoic acid .

Synthesis Analysis

“For-Met-Val-OH” is a synthetic molecule that has been shown to inhibit the growth of bacteria by binding to the ribosomal subunit, thereby inhibiting protein synthesis . This compound was synthesized in vitro and has been shown to be effective against single-stranded DNA .

Physical And Chemical Properties Analysis

The physical and chemical properties of “For-Met-Val-OH” include a molecular weight of 276.35300, a density of 1.191g/cm3, a boiling point of 598.9ºC at 760mmHg, and a flash point of 316ºC . The exact mass is 276.11400, and the LogP value is 1.49720 .

Applications De Recherche Scientifique

Renal Brush Border Enzyme-Cleavable Linker for Radiopharmaceuticals

“For-Met-Val-OH” has been evaluated for its potential use as a renal brush border enzyme-cleavable linker in radiopharmaceuticals . This application is significant in reducing kidney uptake of radiolabeled peptides, which is a common issue that leads to reduced detection sensitivity for lesions adjacent to kidneys and lower maximum tolerated therapeutic doses. The compound, when used as a linker, can be cleaved specifically by neutral endopeptidase (NEP) of renal brush border enzymes at the Met-Val amide bond, allowing for rapid excretion via the renal pathway with minimal kidney retention .

Anti-Aging Dermocosmetic Applications

In the field of cosmetics, “For-Met-Val-OH” derivatives have been explored for their anti-aging properties . These peptides are known to improve skin by aiding in cellular communication, which includes processes like cell proliferation, migration, and melanogenesis. They contribute to a variety of physiological processes such as defense, immunity, stress, growth, homeostasis, and reproduction, making them valuable in cosmeceutical products aimed at reducing signs of aging .

Degradation Signal in Bacterial Proteins

The formyl group in “N-Formyl-Met-Val” serves as a degradation signal at the N-termini of bacterial proteins . This modification, known as the fMet/N-degron, is part of the bacterial N-end rule pathway, which is a proteolytic system that recognizes proteins containing degradation signals, leading to their degradation . Understanding this process is crucial for developing antibiotics and studying bacterial protein life cycles.

Eukaryotic N-end Rule Pathway

Similar to its role in bacteria, “N-Formyl-Met-Val” has been implicated in the eukaryotic N-end rule pathway . This pathway is involved in the regulated degradation of proteins, which mediates a multitude of processes including the sensing of oxygen, nitric oxide, and heme; control of protein complex stoichiometries; elimination of misfolded proteins; and regulation of apoptosis, DNA repair, transcription, and many other cellular processes .

Mécanisme D'action

Target of Action

N-Formyl-Met-Val, also known as For-Met-Val-OH, is a derivative of the amino acid methionine in which a formyl group has been added to the amino group . It is specifically used for initiation of protein synthesis from bacterial and organellar genes .

Mode of Action

The initiating methionine residue enters the ribosome as N-formylmethionyl tRNA . This process occurs in Escherichia coli and other bacteria as well as in the mitochondria of eukaryotic cells . The formyl group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .

Biochemical Pathways

The biochemical pathways affected by N-Formyl-Met-Val involve the initiation of protein synthesis. The compound plays a crucial role in the protein synthesis of bacteria, mitochondria, and chloroplasts .

Pharmacokinetics

The pharmacokinetics of N-Formyl-Met-Val involve its rapid excretion via the renal pathway with minimal kidney retention . The compound is effectively cleaved specifically by neutral endopeptidase (NEP) of renal brush border enzymes at the Met-Val amide bond .

Result of Action

The molecular and cellular effects of N-Formyl-Met-Val’s action involve the initiation of protein synthesis. The compound is recognized by the immune system as foreign material, or as an alarm signal released by damaged cells, and stimulates the body to fight against potential infection .

Safety and Hazards

Safety measures for handling “For-Met-Val-OH” include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4S/c1-7(2)9(11(16)17)13-10(15)8(12-6-14)4-5-18-3/h6-9H,4-5H2,1-3H3,(H,12,14)(H,13,15)(H,16,17)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZMYBRYTYGZDG-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

For-Met-Val-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions that the improved YLA peptide suffers from low enzymatic stability. What strategies can be employed to enhance the stability of such therapeutic peptides while retaining their immunological activity?

A: The research explores introducing modifications near the peptide's scissile bond to improve enzymatic resistance without compromising its ability to stimulate CTL responses. [] Several analogues were synthesized and tested, leading to the identification of three promising candidates demonstrating both enhanced enzymatic stability and efficient CTL stimulation. [] This highlights the potential of targeted modifications in optimizing peptide stability, a critical factor for their therapeutic application. Further research can explore additional strategies like cyclization, backbone modifications, or incorporating non-natural amino acids to further enhance stability and half-life in vivo.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide](/img/structure/B1583209.png)